
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide, commonly known as CMDBP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that has a molecular weight of 329.45 g/mol. CMDBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and analytical chemistry.
作用机制
The exact mechanism of action of CMDBP is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been suggested that CMDBP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, CMDBP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
CMDBP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal cell death. Additionally, CMDBP has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
实验室实验的优点和局限性
One of the main advantages of using CMDBP in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities, which makes it a promising candidate for drug discovery. However, one of the limitations of using CMDBP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of CMDBP. One area of research is the development of CMDBP-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMDBP and its effects on various cellular pathways. Furthermore, the development of new synthesis methods for CMDBP could lead to the production of more efficient and cost-effective compounds.
合成方法
The synthesis of CMDBP involves the reaction between 4-methoxyphenylacetonitrile and 1-cyano-1,3-dimethylbutane in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction takes place at a temperature of 80-90°C for several hours, and the resulting product is purified by recrystallization.
科学研究应用
CMDBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In one study, CMDBP was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMDBP has been shown to protect against oxidative stress-induced neuronal cell death in a rat model of Parkinson's disease.
属性
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)11-17(3,12-18)19-16(20)10-7-14-5-8-15(21-4)9-6-14/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCNBHGCNHIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
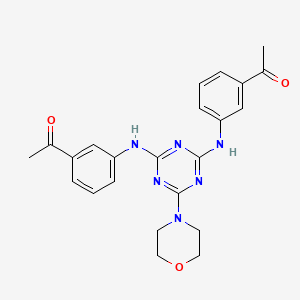
![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)
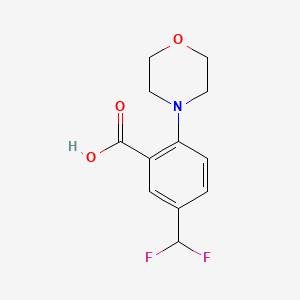
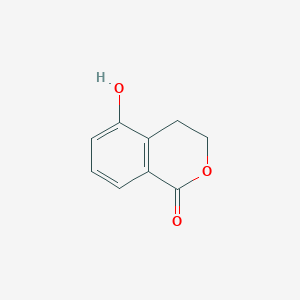


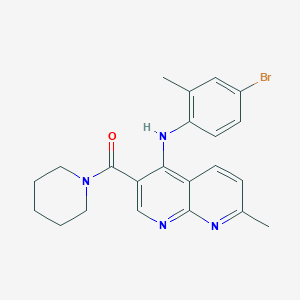

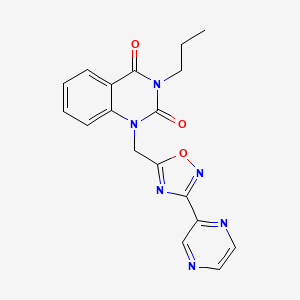

![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)